Emeguisin B
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Overview
Description
Emeguisin B is a depsidone compound isolated from the marine fungus Penicillium oxalicum M893 and Emericella unguis . Depsidones are a class of secondary metabolites known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound has garnered attention due to its potent antibacterial and antifungal activities .
Preparation Methods
Emeguisin B is typically isolated from the culture broth of marine fungi such as Penicillium oxalicum and Emericella unguis . The isolation process involves combined chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The structures of the isolated compounds are elucidated through high-resolution electrospray ionization mass spectral and NMR data .
Chemical Reactions Analysis
Emeguisin B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Emeguisin B has a wide range of scientific research applications due to its bioactive properties . In chemistry, it is used as a model compound for studying depsidone synthesis and reactivity . In biology and medicine, this compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents . It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as the yeast Candida albicans .
Mechanism of Action
The mechanism of action of emeguisin B involves its interaction with bacterial and fungal cell membranes . It disrupts the integrity of the cell membrane, leading to cell lysis and death . The molecular targets of this compound include membrane-bound enzymes and proteins involved in cell wall synthesis . This disruption of cell membrane function is a key factor in its antimicrobial activity .
Comparison with Similar Compounds
Emeguisin B is structurally similar to other depsidones such as emeguisin A and emeguisin C . These compounds share a common depsidone core structure but differ in their substituent groups . This compound is unique due to the presence of two 1-methylprop-1-enyl groups in its structure . This structural feature contributes to its distinct biological activities compared to other depsidones . Other similar compounds include aspergillusidone C, nidulin, and guisinol, which also exhibit antimicrobial properties .
Properties
CAS No. |
117032-55-0 |
---|---|
Molecular Formula |
C24H25ClO5 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9- |
InChI Key |
RQNMKGDKKQRCKL-OJOCYUAFSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C\C)/C)C)OC |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC |
Origin of Product |
United States |
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